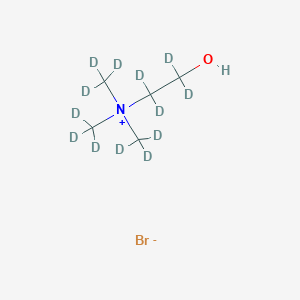

![molecular formula C19H23BO2 B1429376 4,4,5,5-Tetramethyl-2-[4-(4-methylphenyl)phenyl]-1,3,2-dioxaborolane CAS No. 1381960-58-2](/img/structure/B1429376.png)

4,4,5,5-Tetramethyl-2-[4-(4-methylphenyl)phenyl]-1,3,2-dioxaborolane

Vue d'ensemble

Description

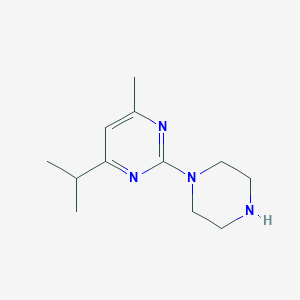

“4,4,5,5-Tetramethyl-2-[4-(4-methylphenyl)phenyl]-1,3,2-dioxaborolane” is a chemical compound with the molecular formula CHBOS. It has an average mass of 250.165 Da and a monoisotopic mass of 250.119888 Da .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, phenylboronic acid pinacol ester, also known as boronate ester, is generally used in metal-catalyzed C-C bond formation reactions like Suzuki–Miyaura reaction .Molecular Structure Analysis

The molecular structure of similar compounds has been determined by methods such as X-ray single crystal diffraction . The conformation analysis data demonstrate that the molecular structure optimized by DFT is consistent with the crystal structure .Applications De Recherche Scientifique

Suzuki-Miyaura Cross-Coupling Reactions

This compound is extensively used in Suzuki-Miyaura cross-coupling reactions , which are pivotal in the synthesis of various biaryl compounds. The presence of the dioxaborolane moiety allows for the effective coupling with aryl halides under palladium catalysis, leading to the formation of carbon-carbon bonds crucial in pharmaceuticals and agrochemicals .

Organic Light-Emitting Diodes (OLEDs)

In the field of electronics, particularly in the development of OLEDs, this boronic ester serves as a precursor for the synthesis of electron-rich ligands. These ligands are integral to the color and efficiency of OLEDs, which are used in displays for smartphones, TVs, and monitors .

Boron-Doped Graphene Synthesis

The compound is utilized in the doping of graphene with boron atoms. This process enhances the electrical conductivity and chemical stability of graphene, making it suitable for use in energy storage devices, sensors, and nanoelectronics .

Medicinal Chemistry

In medicinal chemistry, it acts as an intermediate in the synthesis of various drug candidates. Its ability to undergo facile transmetalation makes it a valuable building block in the construction of complex molecules designed to interact with biological targets .

Material Science

The boronic ester is used in material science for the creation of novel polymers and composites. Its unique reactivity with diols and other polyols enables the formation of boronate ester linkages, which impart materials with self-healing and responsive properties .

Catalysis

This compound finds application in catalysis, particularly in asymmetric synthesis. It can be used to introduce chiral centers into organic molecules, which is essential for the production of enantiomerically pure substances in the pharmaceutical industry .

Chemical Sensors

Due to its boronic acid moiety, the compound is employed in the design of chemical sensors. These sensors can detect saccharides and other diol-containing biomolecules, which is significant in diagnostics and environmental monitoring .

Nanotechnology

Lastly, in nanotechnology, it is used to modify the surface properties of nanoparticles. This modification enhances the biocompatibility and targeting capabilities of nanoparticles for drug delivery and imaging applications .

Mécanisme D'action

Target of Action

Similar compounds, such as phenylboronic acid derivatives, have been widely used in biology, organic synthesis, catalysis, and crystal engineering .

Mode of Action

Phenylboronic acid derivatives have been used in various applications, such as the glycosylation of insulin to regulate its rhythm .

Biochemical Pathways

Phenylboronic acid derivatives have been used in various biochemical applications, indicating that they may interact with multiple biochemical pathways .

Pharmacokinetics

Similar compounds, such as phenylboronic acid derivatives, have been used in various biological applications, suggesting that they may have favorable pharmacokinetic properties .

Result of Action

Phenylboronic acid derivatives have been used in various applications, indicating that they may have multiple molecular and cellular effects .

Action Environment

Similar compounds, such as phenylboronic acid derivatives, have been used in various environmental conditions, suggesting that they may be stable and effective in a variety of environments .

Propriétés

IUPAC Name |

4,4,5,5-tetramethyl-2-[4-(4-methylphenyl)phenyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23BO2/c1-14-6-8-15(9-7-14)16-10-12-17(13-11-16)20-21-18(2,3)19(4,5)22-20/h6-13H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZATGPSLHJMDVSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90739615 | |

| Record name | 4,4,5,5-Tetramethyl-2-(4'-methyl[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90739615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4,5,5-Tetramethyl-2-[4-(4-methylphenyl)phenyl]-1,3,2-dioxaborolane | |

CAS RN |

1381960-58-2 | |

| Record name | 4,4,5,5-Tetramethyl-2-(4'-methyl[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90739615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,9-dibromo-7,7-dimethyl-7H-Benzo[c]fluorene](/img/structure/B1429294.png)

![3-Hydroxymethyl-1,4,5,7-Tetrahydro-Pyrazolo[3,4-C]Pyridine-6-Carboxylic Acid Tert-Butyl Ester](/img/structure/B1429298.png)

![tert-Butyl 1-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1429299.png)

![5,5-Difluoro-2-aza-bicyclo[2.2.1]heptane](/img/structure/B1429303.png)